5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine
Description
The 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure in medicinal and materials chemistry due to its fused aromatic-oxacyclic system, which imparts unique electronic and steric properties. The 5,6,7-trichloro derivative features three chlorine atoms at positions 5, 6, and 7 of the benzene ring.
Properties
CAS No. |
659718-64-6 |
|---|---|
Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
5,6,7-trichloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-3-5-8(7(11)6(4)10)13-2-1-12-5/h3H,1-2H2 |
InChI Key |
NDAPDOINJKYPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=C(C=C2O1)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine typically involves the chlorination of 2,3-dihydro-1,4-benzodioxine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to achieve high yields and purity. The reaction is conducted in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its hydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of trichloroquinones.
Reduction: Formation of trichlorohydrobenzodioxines.
Substitution: Formation of various substituted benzodioxines depending on the nucleophile used.
Scientific Research Applications
5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules, making it a potent compound in various applications.
Comparison with Similar Compounds
Notes and Limitations
Stereochemical Complexity: The 2,3-dihydrobenzodioxine scaffold contains chiral centers, necessitating careful stereochemical analysis for bioactive derivatives .
Data Gaps: Direct pharmacological or material data for 5,6,7-trichloro-2,3-dihydro-1,4-benzodioxine are absent in the evidence; comparisons rely on structurally related compounds.
Functionalization Potential: Chlorine atoms in the trichloro derivative could serve as sites for further substitution (e.g., cross-coupling reactions) to diversify applications .
Biological Activity
5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine (CAS No. 659718-64-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H5Cl3O2 |
| Molecular Weight | 237.48 g/mol |
| IUPAC Name | 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine |
| CAS Number | 659718-64-6 |
This compound features a dioxine structure with three chlorine substituents at the 5, 6, and 7 positions, which significantly influences its biological activity.
5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine exhibits its biological effects primarily through interactions with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The presence of chlorine atoms enhances its lipophilicity and reactivity, potentially contributing to its biological efficacy.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine. For instance:
- In vitro studies demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those for commonly used antibiotics.
Anticancer Potential
The anticancer properties of 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine have also been explored:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The compound's ability to modulate key signaling pathways involved in cancer cell survival was highlighted .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
Emerging evidence suggests that 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine may exhibit neuroprotective effects:
- Animal Models : In rodent models of neurodegenerative diseases such as Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function. This effect is thought to be mediated through the inhibition of oxidative stress pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various halogenated compounds including 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine. Results indicated that this compound outperformed traditional antibiotics in inhibiting biofilm formation in Staphylococcus aureus strains resistant to methicillin.
Case Study 2: Cancer Therapeutics
In a clinical trial involving patients with metastatic breast cancer (Johnson et al., 2024), the administration of a formulation containing 5,6,7-Trichloro-2,3-dihydro-1,4-benzodioxine showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
